N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a pyrimidinone derivative featuring a 4-chlorobenzamide group, a thioether linkage, and a benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenyl) substituent. The pyrimidinone core contributes to hydrogen-bonding interactions, while the thioether bridge may influence redox properties and solubility .
Properties
CAS No. |
872597-64-3 |
|---|---|
Molecular Formula |
C21H18ClN5O5S |
Molecular Weight |
487.92 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H18ClN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
USOUTFCYLFPIJP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with promising pharmacological properties. Its unique structure combines a benzamide moiety with a pyrimidine ring and a benzo[d][1,3]dioxole group, suggesting potential interactions with various biological targets. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzamide Moiety : Known for its role in various pharmacological activities.
- Pyrimidine Ring : Contributes to the compound's interaction with nucleic acids and proteins.
- Benzo[d][1,3]dioxole Group : Implicated in enhancing solubility and bioavailability.
Preliminary studies indicate that this compound may interact with key proteins involved in cancer cell signaling pathways. Potential mechanisms include:
- Inhibition of Cell Proliferation : Similar compounds have shown efficacy in reducing the growth of cancer cells by interfering with cell cycle regulation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Multi-drug Resistance : Research suggests that modifications to the compound could enhance its ability to overcome resistance mechanisms in cancer therapies.
Biological Activity Data
The following table summarizes comparative biological activities of N-(4-amino...benzamide and related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-amino...benzamide | Benzamide & Pyrimidine | Anti-cancer potential | Complex structure may enhance efficacy |
| 3-(Benzo[d][1,3]dioxol... | Contains thiophene | Anti-cancer via angiogenesis inhibition | Fluorophenyl substitution enhances solubility |
| N-(4-fluorobenzyl)... | Triazole ring present | Antimicrobial activity | Unique triazole structure provides different interaction profile |
Study 1: In Vitro Evaluation
A study conducted on similar benzamide derivatives assessed their antimicrobial activity against various strains. The results indicated that these compounds exhibited comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin. The structure–activity relationship (SAR) analysis revealed that lipophilicity significantly influenced biological activity, emphasizing the importance of structural modifications for enhancing efficacy .
Study 2: Cancer Cell Line Studies
In another investigation focused on cancer cell lines, compounds structurally related to N-(4-amino...benzamide demonstrated significant cytotoxic effects. The study highlighted that alterations in substituents on the benzamide moiety could drastically affect the potency against specific cancer types .
Future Directions and Applications
Given the promising preliminary data on the biological activity of N-(4-amino...benzamide:
- Cancer Therapeutics : Further exploration could lead to novel treatments for cancers resistant to conventional therapies.
- Drug Development : The compound's unique structure offers opportunities for optimization through chemical modifications aimed at improving solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Variations
The compound shares a common pyrimidinone-thioether scaffold with several analogs (Table 1). Notable structural variations occur in the substituents attached to the benzamide and thioether groups:
Key Observations :
Physicochemical and Spectroscopic Properties
NMR Analysis:
As demonstrated in , pyrimidinone derivatives exhibit conserved NMR shifts in regions corresponding to the pyrimidinone core (δ 6.5–8.5 ppm for aromatic protons). However, substituent-specific shifts occur in regions A (δ 2.5–3.5 ppm) and B (δ 1.0–2.0 ppm), attributed to alkyl or heterocyclic moieties (Figure 1) . For the target compound:
- The methylenedioxyphenyl group would produce distinct singlet peaks near δ 5.9–6.1 ppm (CH₂ of dioxole ring) .
- The 4-chlorobenzamide aromatic protons resonate at δ 7.4–7.8 ppm, differing from ’s methoxy-substituted benzamide (δ 6.8–7.2 ppm) .
Mass Spectrometry:
Molecular networking () reveals that analogs with similar fragmentation patterns (e.g., pyrimidinone core cleavage) cluster together. The target compound’s m/z 504 [M+H]⁺ would differ from ’s m/z 535 [M+H]⁺ due to substituent mass variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
